molecular formula C16H17ClN2O3 B2402108 N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide CAS No. 2411249-35-7

N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2402108
CAS No.: 2411249-35-7
M. Wt: 320.77
InChI Key: UPRCTXWJJYTICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that features a piperidine ring, a benzofuran moiety, and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran and chloroacetyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-9-15(20)19-7-3-5-12(10-19)18-16(21)14-8-11-4-1-2-6-13(11)22-14/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRCTXWJJYTICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.